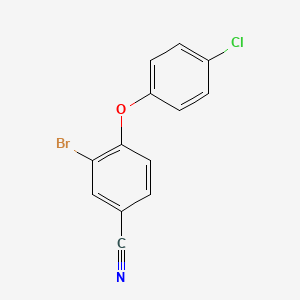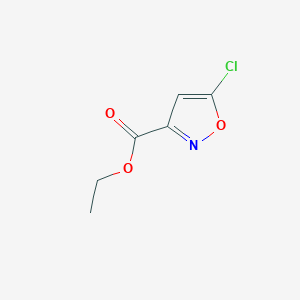
Ethyl-5-Chlorisoxazol-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3 . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 5-chloroisoxazole-3-carboxylate is1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 . This code represents the specific structure of the molecule. Physical And Chemical Properties Analysis
Ethyl 5-chloroisoxazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Arzneimittelsynthese und -entwicklung
Ethyl-5-Chlorisoxazol-3-carboxylat wird in der Pharmakologie für die Synthese verschiedener Medikamente verwendet. Sein Isoxazolring ist ein häufiges Motiv in Pharmazeutika, da er Pyridin ähnelt und ähnliche elektronische Eigenschaften bietet, aber eine höhere metabolische Stabilität aufweist. Die Verbindung dient als Baustein bei der Konstruktion komplexerer Moleküle, die biologische Aktivität zeigen, wie z. B. entzündungshemmende, antivirale und Antikrebsmittel .
Organische Synthese: Baustein für heterocyclische Verbindungen
In der organischen Chemie ist this compound ein wertvolles Reagenz für die Synthese heterocyclischer Verbindungen. Es unterliegt verschiedenen chemischen Reaktionen, einschließlich Cycloadditionen, um Isoxazolringe zu bilden – eine Kernstruktur in vielen Naturprodukten und pharmazeutischen Wirkstoffen. Diese Verbindung ist besonders wichtig bei metallfreien Syntheserouten, die umweltfreundlicher und kostengünstiger sind .
Materialwissenschaft: Vorläufer für fortgeschrittene Materialien
Die reaktiven Stellen der Verbindung machen sie zu einem Vorläufer für Materialien mit spezifischen elektronischen und photonischen Eigenschaften. In der Materialwissenschaft kann sie zur Synthese von Polymeren und Beschichtungen mit einzigartigen Eigenschaften verwendet werden, wie z. B. erhöhte Hitzebeständigkeit oder chemische Beständigkeit. Ihre Rolle bei der Entwicklung fortschrittlicher Materialien ist entscheidend für die Schaffung neuer Technologien .
Analytische Chemie: Chromatographie- und Spektroskopiestandards
This compound kann als Standard in analytischen Techniken wie NMR, HPLC, LC-MS und UPLC verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden, wodurch Genauigkeit und Präzision in der chemischen Analyse gewährleistet werden .
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen ist diese Verbindung an Prozessoptimierungsstudien beteiligt. Ihre Eigenschaften können die Reaktionskinetik und -mechanismen beeinflussen, die für die Gestaltung effizienter und skalierbarer chemischer Prozesse entscheidend sind. Das Verständnis ihres Verhaltens unter verschiedenen Bedingungen hilft Ingenieuren, Produktionsmethoden für die industrielle Synthese zu optimieren .
Umweltwissenschaften: Untersuchung der chemischen Auswirkungen
Die Auswirkungen von Chemikalien auf die Umwelt sind ein wachsendes Problem. This compound kann auf seine Abbaubarkeit, Toxizität und Langzeitwirkungen auf Ökosysteme untersucht werden. Die Forschung in diesem Bereich zielt darauf ab, sicherere Chemikalien zu entwickeln und den ökologischen Fußabdruck chemischer Verbindungen zu bewerten .
Safety and Hazards
Wirkmechanismus
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are typically synthesized through a (3 + 2) cycloaddition reaction . In this reaction, a 1,3-dipole and a dipolarophile are required . The compound’s interaction with its targets would likely involve similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Its molecular weight is 17557 , which is within the range typically favorable for oral bioavailability in drug design.
Result of Action
Given the biological significance of isoxazole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c , suggesting that moisture and temperature could affect its stability.
Eigenschaften
IUPAC Name |
ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEVNGXFHGZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343566-56-3 | |
| Record name | ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
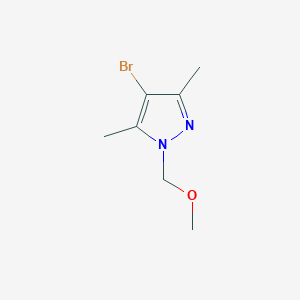
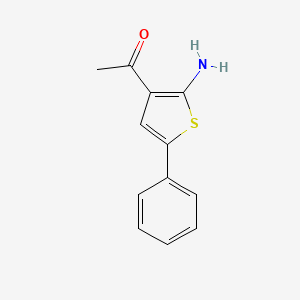
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
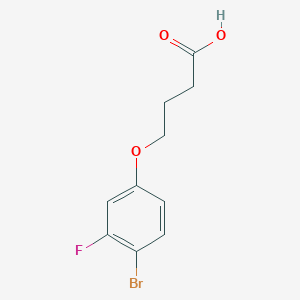

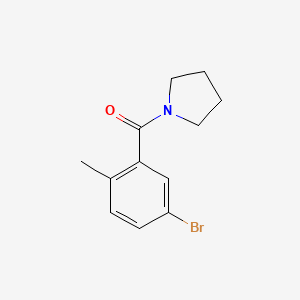

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
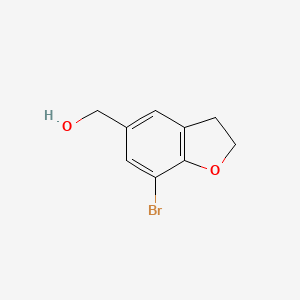
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
